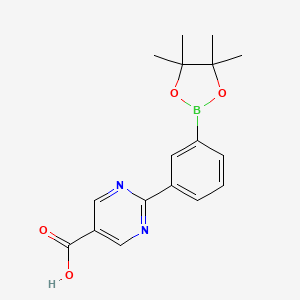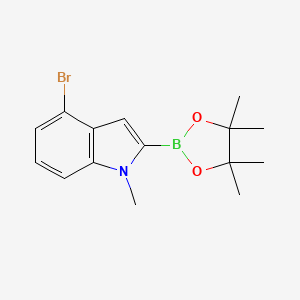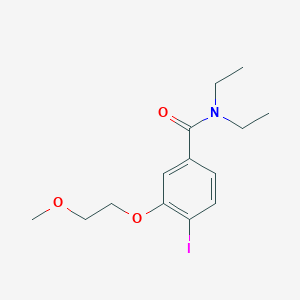
N-g-N-g-Dimethyl arginine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-g-N-g-Dimethyl arginine hydrochloride, also known as asymmetric dimethylarginine, is a naturally occurring compound found in blood plasma. It is a metabolic by-product of protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally essential amino acid. This compound is known for its role as an endogenous inhibitor of nitric oxide synthase, which is crucial for cardiovascular health .
準備方法
Synthetic Routes and Reaction Conditions
N-g-N-g-Dimethyl arginine hydrochloride is synthesized through the methylation of arginine residues in proteins by protein arginine methyltransferases. The methylation process involves the transfer of methyl groups from S-adenosylmethionine to the guanidine group of arginine, resulting in the formation of N-g-N-g-Dimethyl arginine .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from biological sources. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify the compound from plasma samples .
化学反応の分析
Types of Reactions
N-g-N-g-Dimethyl arginine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylamine and citrulline.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as ammonia and primary amines.
Major Products Formed
The major products formed from the reactions of this compound include dimethylamine, citrulline, and various substituted derivatives depending on the specific reaction conditions .
科学的研究の応用
N-g-N-g-Dimethyl arginine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry techniques.
Biology: Studied for its role in cellular processes and protein modification.
Medicine: Investigated for its potential as a biomarker for cardiovascular diseases and renal dysfunction.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
作用機序
N-g-N-g-Dimethyl arginine hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. This inhibition leads to reduced nitric oxide levels, which can affect vascular tone, blood pressure regulation, and endothelial function. The compound interacts with molecular targets such as protein arginine methyltransferases and dimethylarginine dimethylaminohydrolases, which are involved in its synthesis and degradation .
類似化合物との比較
Similar Compounds
N-g-N-g-Dimethyl-L-arginine dihydrochloride: Another form of dimethylarginine with similar inhibitory effects on nitric oxide synthase.
N-g-Monomethyl-L-arginine: A related compound that also inhibits nitric oxide synthase but with different potency and specificity.
Symmetric dimethylarginine: A structural isomer of N-g-N-g-Dimethyl arginine with distinct biological effects
Uniqueness
N-g-N-g-Dimethyl arginine hydrochloride is unique due to its specific inhibitory action on nitric oxide synthase and its role as a biomarker for various cardiovascular and renal diseases. Its ability to modulate nitric oxide levels makes it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
(2S)-2-amino-5-[methyl-(N'-methylcarbamimidoyl)amino]pentanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-11-8(10)12(2)5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQAFGNCMVXFE-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N(C)CCCC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)N(C)CCC[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(E)-2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B8119526.png)


